molecular formula C11H9BrO3 B1359829 (E)-Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate CAS No. 608128-34-3

(E)-Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate

Cat. No.: B1359829
CAS No.: 608128-34-3
M. Wt: 269.09 g/mol
InChI Key: OEKODHJXUIKZME-QPJJXVBHSA-N
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Description

(E)-Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate is an organic compound belonging to the class of α,β-unsaturated esters. This compound is characterized by the presence of a bromophenyl group attached to a conjugated enone system. It is widely used in organic synthesis due to its reactivity and ability to participate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate can be achieved through the Claisen-Schmidt condensation reaction. This involves the reaction of 4-bromobenzaldehyde with methyl acetoacetate in the presence of a base such as sodium hydroxide. The reaction is typically carried out under microwave irradiation to enhance the reaction rate and yield .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of solid catalysts such as barium hydroxide or molecular iodine can further improve the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions: (E)-Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the enone system can yield saturated esters.

    Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents.

Major Products Formed:

    Oxidation: 4-(4-bromophenyl)-2-oxobutanoic acid.

    Reduction: Methyl 4-(4-bromophenyl)-2-oxobutanoate.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate involves its ability to participate in conjugate addition reactions due to the presence of the α,β-unsaturated carbonyl system. This allows the compound to act as an electrophile, reacting with nucleophiles to form various adducts. The bromophenyl group can also undergo electrophilic aromatic substitution reactions, further expanding its reactivity profile .

Comparison with Similar Compounds

  • (E)-4-(4-Bromophenyl)but-3-en-2-one
  • (E)-4-(((4-Bromophenyl)imino)methyl)phenol
  • (E)-4-(((4-Bromophenyl)imino)methyl)-2-methoxyphenol

Comparison: (E)-Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate is unique due to the presence of the ester functional group, which imparts different reactivity compared to similar compounds that may contain ketone or imine functionalities. This ester group allows for additional reactions such as esterification and transesterification, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

methyl (E)-4-(4-bromophenyl)-2-oxobut-3-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO3/c1-15-11(14)10(13)7-4-8-2-5-9(12)6-3-8/h2-7H,1H3/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEKODHJXUIKZME-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)C=CC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C(=O)/C=C/C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

608128-34-3
Record name Methyl (3E)-4-(4-bromophenyl)-2-oxobut-3-enoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 4-(4-bromo-phenyl)-2-oxo-3-butenoic acid potassium salt (48.0 g, 164.0 mmol) prepared in Step 1 and methyl iodide (20.0 mL, 327.0 mmol) in N,N-dimethylformamide (250.0 mL) was stirred at 75° C. for 4 hours and then distilled water was added thereto. The reaction mixture was extracted with ethyl acetate. The extract was washed with a sodium hydrogen carbonate solution and brine, dried on anhydrous magnesium sulfate, and then concentrated under reduced pressure to give a yellow liquid residue. The resulting residue was purified by silica gel column chromatography (eluent: ethyl acetate/n-hexane=1/5) to give 13.5 g of the titled compound as a pale yellow solid.
Name
4-(4-bromo-phenyl)-2-oxo-3-butenoic acid potassium salt
Quantity
48 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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